3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride
Description
3-[(6-Chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride is a propan-1-amine derivative featuring a 6-chloropyrazine substituent. Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, imparts distinct electronic and steric properties to the compound. The chlorine atom at position 6 of the pyrazine ring enhances lipophilicity and may influence binding interactions in biological systems. This compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like 6-chloropyrazin-2-ol and propane-1,3-diamine derivatives under acidic conditions. Its hydrochloride salt form improves stability and solubility, making it suitable for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
3-(6-chloropyrazin-2-yl)oxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O.ClH/c8-6-4-10-5-7(11-6)12-3-1-2-9;/h4-5H,1-3,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYZIXTMQUXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 2-Amino-6-chloropyrazine
The synthesis begins with 2-amino-6-chloropyrazine (108) , a commercially available precursor. Treatment with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) facilitates diazotization, converting the amino group at position 2 to a hydroxyl group. This step yields 2-hydroxy-6-chloropyrazine (107) , a critical intermediate for subsequent etherification. The reaction typically proceeds at 0–5°C to minimize side reactions, achieving moderate to high yields (70–85%) depending on stoichiometric control of NaNO₂ and acid concentration.
Mitsunobu Etherification
The hydroxyl group of 107 undergoes Mitsunobu reaction with tert-butyloxycarbonyl (Boc)-protected 3-hydroxypropan-1-amine. This reaction employs diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) as the reducing agent and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature. The Boc protection ensures chemoselectivity, preventing undesired side reactions at the amine. The product, Boc-protected 3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine, is isolated via chromatography or crystallization.
Deprotection and Hydrochloride Formation
Deprotection of the Boc group is achieved using hydrochloric acid (HCl) in dioxane or ethyl acetate, yielding the free amine. Subsequent treatment with excess HCl gas in anhydrous ether precipitates the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures. This route offers excellent regioselectivity (>95%) due to the Mitsunobu reaction’s tolerance for electron-deficient aromatics like pyrazine.
Synthesis via Nucleophilic Aromatic Substitution
Preparation of 2,6-Dichloropyrazine
2,6-Dichloropyrazine serves as the starting material for this route. Its electron-deficient aromatic ring facilitates nucleophilic substitution at position 2, where the chloride is more reactive due to resonance effects. Commercial availability or synthesis via chlorination of pyrazine derivatives ensures accessibility.
Alkylation with Protected 3-Aminopropanol
The 2-chloro group undergoes substitution with phthalimide-protected 3-hydroxypropan-1-amine. Reaction conditions include potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The phthalimide group protects the amine, preventing side reactions. The product, N-[3-((6-chloropyrazin-2-yl)oxy)propyl]phthalimide, is isolated via filtration and washed with cold methanol to remove unreacted starting material.
Deprotection and Hydrochloride Formation
Hydrazinolysis with hydrazine hydrate in ethanol at reflux liberates the primary amine, forming 3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine. Treatment with HCl gas in diethyl ether yields the hydrochloride salt, which is recrystallized for purity. This method benefits from the scalability of Gabriel synthesis, though yields may vary (60–75%) depending on substitution efficiency.
Comparative Analysis of Synthetic Routes
The Mitsunobu route offers superior regioselectivity and milder conditions, making it ideal for laboratory-scale synthesis. In contrast, the nucleophilic substitution route leverages cost-effective reagents and scalable protocols, aligning with industrial production needs.
Alternative Methodologies and Recent Advances
Recent patents disclose innovative approaches, such as enzymatic resolution for chiral variants and microwave-assisted substitutions to enhance reaction rates. For instance, palladium-catalyzed couplings could theoretically introduce the oxypropanamine moiety, though such methods remain unexplored for this specific compound .
Chemical Reactions Analysis
3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced amine.
Substitution: The chlorine atom in the pyrazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities:
Key Observations :
- Heterocyclic vs. Aromatic Rings : The pyrazine ring in the target compound contrasts with the phenyl (Fluoxetine), thiophene (Duloxetine), or tetrazine () groups in others. Pyrazine’s electron-deficient nature may enhance reactivity in nucleophilic environments compared to electron-rich aromatic systems .
- Substituent Effects : The 6-chloro group on pyrazine increases lipophilicity (logP ~1.5–2.0 estimated) compared to Fluoxetine’s trifluoromethyl group (logP ~4.0), suggesting differences in membrane permeability and metabolic stability .
- Amine Functionality : Primary amines (target compound, ) vs. tertiary amines (Duloxetine, Fluoxetine) affect solubility and receptor binding. Primary amines are more polar but less metabolically stable due to rapid oxidation .
Biological Activity
3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride is a compound of interest due to its potential therapeutic applications. Its biological activity, particularly as an inhibitor of specific enzymes, positions it as a candidate for further pharmacological exploration. This article reviews the existing literature on the biological activity of this compound, including structure-activity relationships (SAR), enzyme inhibition profiles, and case studies.
Chemical Structure and Properties
The compound features a chloropyrazine moiety linked to a propan-1-amine structure, which contributes to its biological properties. The molecular formula is C10H16ClN3O2, with a molecular weight of approximately 245.706 g/mol.
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the degradation of endocannabinoids and other lipid mediators. Inhibition of NAAA may enhance the anti-inflammatory effects of endogenous compounds like palmitoylethanolamide (PEA) by preventing its degradation.
Key Findings:
- Inhibition Potency: The compound exhibits low nanomolar inhibitory activity against human NAAA, with an IC50 value reported at 0.042 μM, indicating strong potency in enzyme inhibition .
- Selectivity Profile: It has shown selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), with moderate inhibition percentages at higher concentrations (25% and 34% inhibition at 30 μM, respectively) .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds suggest that modifications to the pyrazine and propanamine structures can significantly impact biological activity. For instance, variations in substituents on the pyrazine ring have been correlated with changes in inhibitory potency against NAAA.
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Endo-Ethoxymethyl-pyrazinyloxy derivative | 0.042 | High potency, non-covalent mechanism |
| Para-methyl-substituted phenoxy sulfonamide | 0.655 | Less active than endo derivative |
| Exo-diastereoisomer | >7 | Significantly less active |
Case Studies and Research Findings
- Anti-inflammatory Effects: The inhibition of NAAA by this compound suggests potential applications in managing inflammatory conditions. In vitro assays demonstrated that the compound could enhance the levels of PEA, leading to reduced inflammation markers in cellular models.
- Pharmacokinetic Properties: Preliminary pharmacokinetic assessments indicate favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
- Comparative Studies: A comparative analysis with other known NAAA inhibitors revealed that this compound has superior potency and selectivity profiles, making it a promising candidate for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 6-chloropyrazine-2-ol and a propan-1-amine derivative. Key considerations include:
- Reagent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Purification : Employ column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol for high purity .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the pyrazine ring (δ ~8.5 ppm for aromatic protons) and the propan-1-amine backbone (δ ~3.4 ppm for CH₂NH₂) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 218.06) and fragmentation patterns .
- FT-IR : Identify N–H stretching (~3300 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Systems : Use DMSO for stock solutions (≤10% v/v in assay buffers) to prevent precipitation .
- Surfactants : Add 0.1% Tween-80 to aqueous buffers to enhance dispersion .
- pH Adjustment : Adjust to pH 6.5–7.4 to maintain protonation of the amine group and improve aqueous stability .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies for pyrazine ring substitutions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) to predict reaction kinetics .
- Docking Studies : Map electrostatic potential surfaces to identify preferred sites for electrophilic attack .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using standardized assays (e.g., IC₅₀ values from kinase inhibition screens) and apply statistical weighting .
- Dose-Response Curves : Validate discrepancies by repeating assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Structural Analog Comparison : Cross-reference activity trends with derivatives (e.g., 6-chloropyridazine analogs) to identify structure-activity relationships (SARs) .
Q. What experimental designs are recommended for studying the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Caco-2 Permeability : Assess apical-to-basal transport to predict oral bioavailability .
- In Vivo Studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled amine) to track tissue distribution in rodent models .
Q. How can researchers leverage cheminformatics tools to optimize the compound’s selectivity for target proteins?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores using software like Schrödinger Phase to align with active sites of target kinases .
- Machine Learning : Train models on datasets of pyrazine derivatives to predict off-target binding (e.g., using Random Forest classifiers) .
- Free Energy Perturbation (FEP) : Calculate binding affinities for mutant vs. wild-type receptors to assess resistance potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
